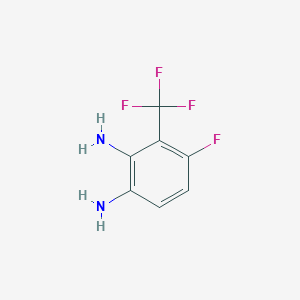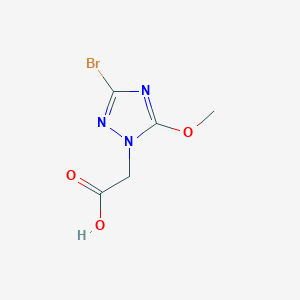
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole
Vue d'ensemble
Description
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole is a chemical compound with the molecular formula C10H8BrF3N2 and a molecular weight of 293.09 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications .
Méthodes De Préparation
The synthesis of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole typically involves the bromination of 1,2-dimethyl-5-(trifluoromethyl)benzimidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole has several scientific research applications:
Mécanisme D'action
as a benzimidazole derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The specific pathways and targets would depend on the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole include other benzimidazole derivatives such as:
1,2-Dimethylbenzimidazole: Lacks the bromine and trifluoromethyl groups, making it less reactive in certain substitution reactions.
5-(Trifluoromethyl)benzimidazole: Lacks the bromine and methyl groups, which may affect its biological activity and reactivity.
7-Bromo-1,2-dimethylbenzimidazole: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
The presence of the bromine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .
Propriétés
IUPAC Name |
7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDBAGHGGTDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


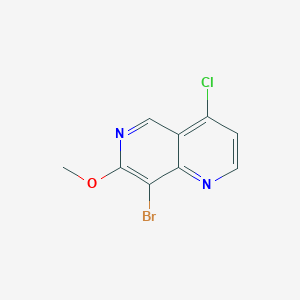
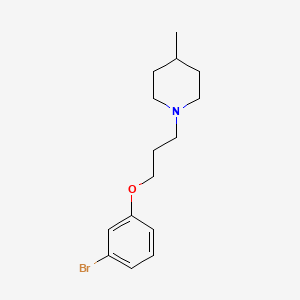

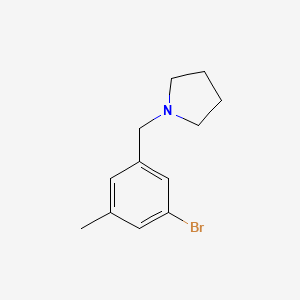
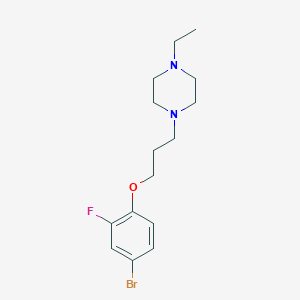
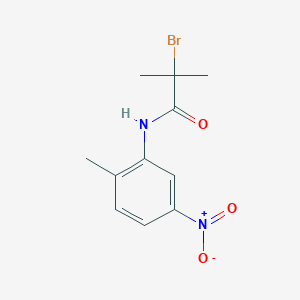
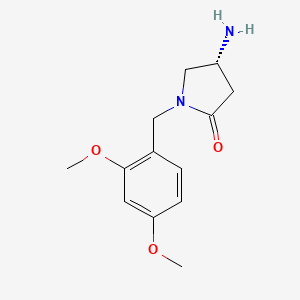
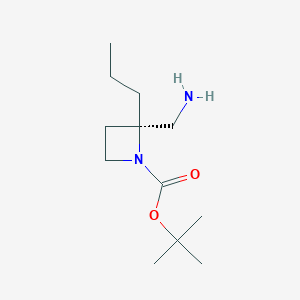
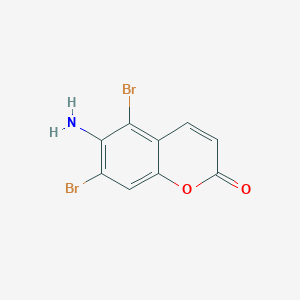
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
